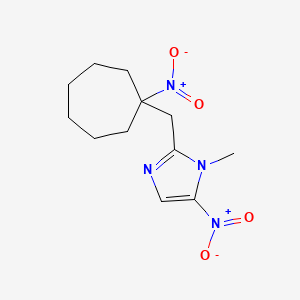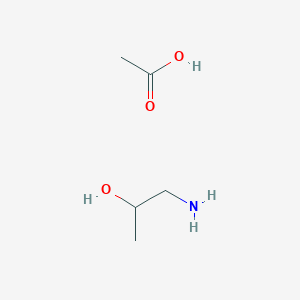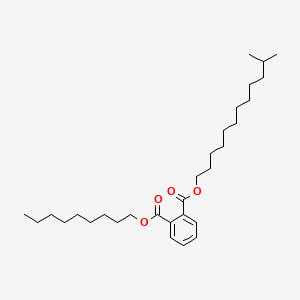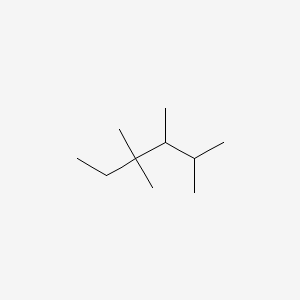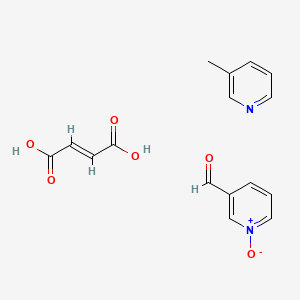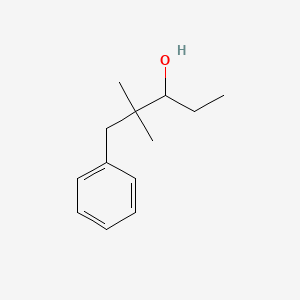
Diethyl piperazine-1,4-dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl piperazine-1,4-dipropionate is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl piperazine-1,4-dipropionate typically involves the reaction of piperazine with propionic acid derivatives. One common method is the esterification of piperazine with diethyl propionate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl piperazine-1,4-dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl piperazine-1,4-dipropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of parasitic infections.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl piperazine-1,4-dipropionate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, widely used in pharmaceuticals.
Diethylcarbamazine: Another piperazine derivative used as an antiparasitic agent.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with applications in catalysis and organic synthesis.
Uniqueness: Diethyl piperazine-1,4-dipropionate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential biological activities compared to other piperazine derivatives .
Eigenschaften
CAS-Nummer |
42434-17-3 |
|---|---|
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
ethyl 3-[4-(3-ethoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-3-19-13(17)5-7-15-9-11-16(12-10-15)8-6-14(18)20-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
NHSDIZSYJOGUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1CCN(CC1)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



